

4,6-Dichloropyrimidine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloropyrimidine-2-carboxylic acid

Cat. No.: B1322329

[Get Quote](#)

An In-depth Technical Guide to **4,6-Dichloropyrimidine-2-carboxylic Acid**

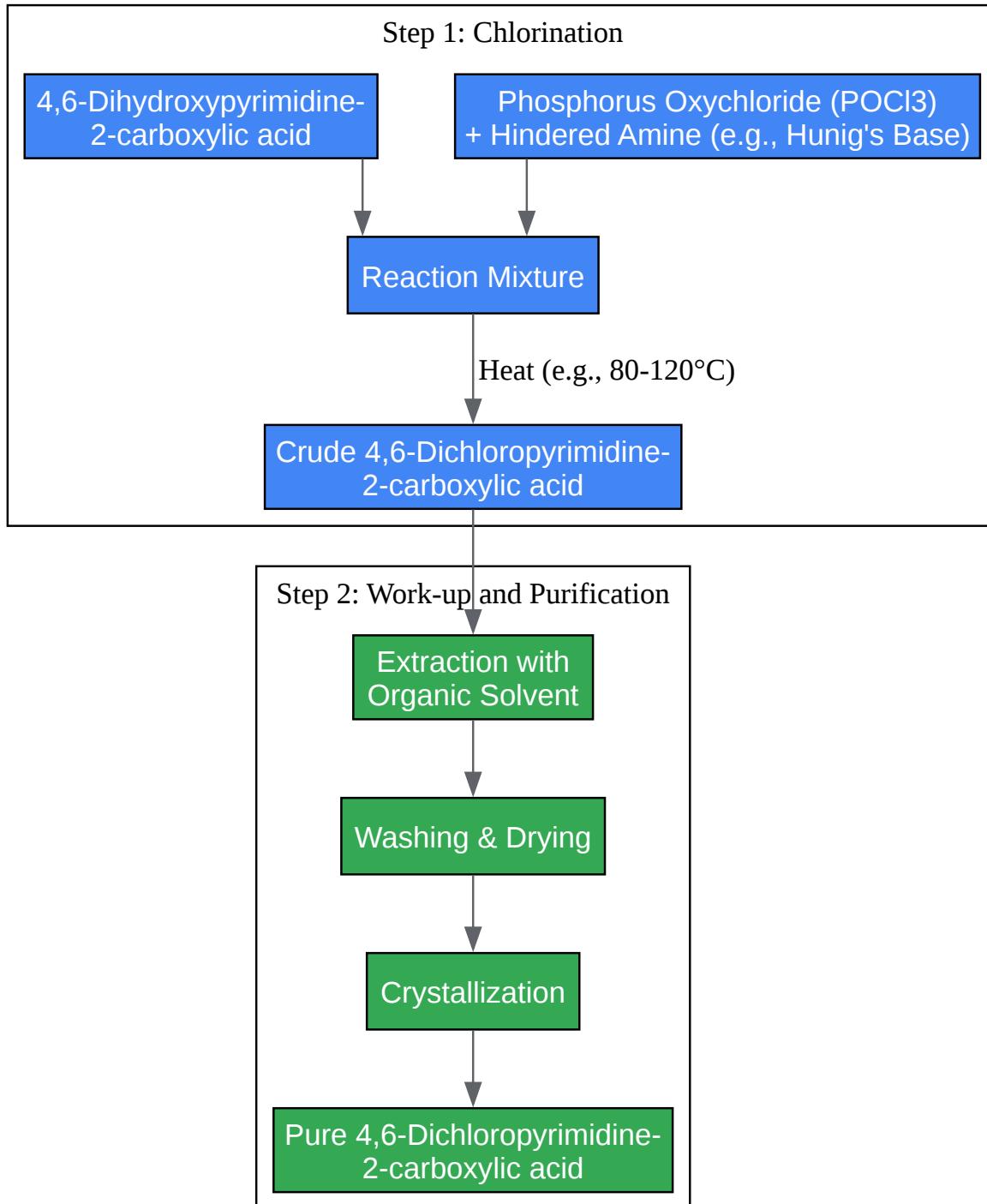
For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-2-carboxylic acid is a halogenated pyrimidine derivative recognized for its role as a versatile intermediate in the synthesis of a wide range of compounds. With a molecular formula of $C_5H_2Cl_2N_2O_2$, this compound serves as a critical building block in medicinal chemistry and agrochemical development.^[1] Its structural features, including two reactive chlorine atoms and a carboxylic acid group on the pyrimidine ring, allow for diverse chemical modifications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly as a precursor for molecules with significant biological activity.

Chemical and Physical Properties

The key quantitative data for **4,6-Dichloropyrimidine-2-carboxylic acid** are summarized below. This information is crucial for its application in synthetic chemistry, enabling researchers to understand its reactivity and physical characteristics.


Property	Data	Reference
Molecular Weight	192.99 g/mol	[1]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[1]
CAS Number	684220-30-2	[1] [2] [3]
Canonical SMILES	C1=NC(=C(C(=N1)Cl)Cl)C(=O)O	
Purity	Typically available at ≥95% or ≥96%	[2] [4]

Synthesis and Experimental Protocols

The synthesis of 4,6-dichloropyrimidine derivatives often involves the chlorination of the corresponding dihydroxy pyrimidine precursors. A general and widely used method involves reacting the dihydroxy pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). The carboxylic acid moiety can be introduced before or after the chlorination step. Below is a representative experimental workflow for the synthesis of the title compound, adapted from established procedures for similar heterocyclic compounds.

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the creation of the dichloropyrimidine scaffold from a dihydroxy precursor, and second, ensuring the presence of the 2-carboxylic acid group. A common route is the hydrolysis of a corresponding ester.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **4,6-Dichloropyrimidine-2-carboxylic acid**.

Detailed Synthetic Protocol

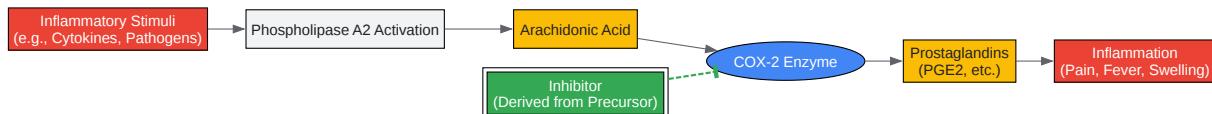
This protocol describes the chlorination of a dihydroxy pyrimidine precursor.

- Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,6-dihydroxypyrimidine-2-carboxylic acid and a suitable hindered amine (e.g., N,N-diisopropylethylamine).[5]
- Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl_3) to the mixture through the dropping funnel.[5] An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady temperature.
- Heating: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C.[5] The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl_3 by slowly pouring the mixture onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure **4,6-Dichloropyrimidine-2-carboxylic acid**.

Applications and Biological Significance

4,6-Dichloropyrimidine-2-carboxylic acid is not typically an end-product but rather a key intermediate. Its reactivity makes it valuable in constructing more complex molecules with specific biological activities.

Agrochemicals


This compound serves as a precursor in the manufacturing of herbicides.[1] Its derivatives have been shown to be effective as selective herbicides, capable of disrupting metabolic pathways in specific weeds without significantly affecting the crops.[1]

Pharmaceutical Development

The pyrimidine scaffold is a cornerstone in drug discovery, and this dichlorinated intermediate provides a versatile platform for developing new therapeutic agents.[6]

- **Antiviral Agents:** It is used as an intermediate in the synthesis of antiviral nucleotide derivatives. Research has demonstrated that compounds derived from this molecule exhibit significant activity against various viruses.[1]
- **Anti-inflammatory Drugs:** Derivatives have been shown to possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

The role of COX-2 in the inflammatory cascade and the point of intervention for inhibitors are illustrated below.

[Click to download full resolution via product page](#)

Caption: Simplified COX-2 signaling pathway in inflammation, showing the target for derived inhibitors.

Materials Science

The structural versatility of **4,6-Dichloropyrimidine-2-carboxylic acid** also extends to materials science, where it is used in the synthesis of functional polymers with tailored properties such as enhanced thermal stability and chemical resistance.[1]

Conclusion

4,6-Dichloropyrimidine-2-carboxylic acid is a high-value chemical intermediate with significant applications across multiple scientific disciplines. Its molecular structure provides a

reactive and adaptable scaffold for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The methodologies for its synthesis are well-established, allowing for its reliable production for research and development purposes. As the demand for new drugs and advanced materials continues to grow, the importance of such versatile building blocks is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloropyrimidine-2-carboxylic acid | 684220-30-2 | Benchchem [benchchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 684220-30-2|4,6-Dichloropyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-Dichloropyrimidine-2-carboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322329#4-6-dichloropyrimidine-2-carboxylic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com